1-Nitropyrene-3-ol

Overview

Description

Induction of Pro-inflammatory Signals by 1-Nitropyrene

1-Nitropyrene (1-NP) is recognized as a Group 2B carcinogen and is a significant constituent of diesel exhaust particles (DEP). These particles are a byproduct of the incomplete combustion in automobile engines and are linked to cancer and inflammatory diseases in humans. A study focusing on the non-carcinogenic toxicities of 1-NP, particularly its role in inducing pro-inflammatory signals, was conducted using cultured human bronchial epithelial cells (BEAS-2B). The research utilized microarray analysis and RT-PCR techniques to demonstrate that 1-NP upregulates genes associated with pro-inflammatory responses, including pentaxin, IL-1beta, IL-6, IL-8, C-X-C motif ligand 2 (CXCL2), and TNF-alpha. Additionally, 1-NP was shown to induce reactive oxygen species (ROS) generation and a decrease in intracellular GSH, suggesting its potential role in causing inflammatory diseases through DEP exposure .

Photo-decomposition of 1-Azidopyrene

The study of the photo-decomposition of 1-azidopyrene (Py-N3) in benzene solution revealed the formation of 1-nitrenopyrene (Py-N) at 77°C and room temperature. At 77°C, Py-N was stable, allowing for the measurement of its electronic absorption and ESR spectra, indicating a triplet ground state with a fine structure constant (D) of 0.73 cm⁻¹. At room temperature, Py-N was found to convert into 1,1′-trans-azopyrene (trans-Py-N=N–Py) in an oxygen-free benzene solution and into 1-nitropyrene (Py-NO2) in the presence of oxygen. The decay of Py-N as an intermediate and the formation of reaction products were studied using flash-photolysis, yielding rate constants at 23°C of 2.1×10⁹ L mol⁻¹ sec⁻¹ for the conversion to trans-Py-N=N–Py and 1.4×10³ sec⁻¹ for the reaction with O2 to form Py-NO2 .

Superoxide Generation by 1-Nitropyrene

The mutagenic compound 1-Nitropyrene (1-NP), found in diesel exhaust particulates and photocopy toners, undergoes enzymatic reduction and oxidation in mammals. Given that other nitro compounds can produce superoxide through the reduction to a nitro anion radical, this study aimed to determine if 1-NP could also generate superoxide. Using a lung microsomal system with acetylated cytochrome c/superoxide dismutase as a detection system, it was found that 1-NP catalyzes the formation of superoxide. The reaction follows Michaelis-Menten kinetics and is saturable, suggesting that the toxic effects of 1-NP may be related to oxidant stress .

Scientific Research Applications

Environmental Contaminant and Mutagenicity

1-Nitropyrene-3-ol, a metabolite of 1-nitropyrene, is primarily studied in the context of environmental pollution and its mutagenic effects. Research shows that 1-nitropyrene is mutagenic in various systems, including human cell lines. Its metabolism in human hepatoma cells primarily occurs through nitroreduction to 1-aminopyrene and cytochrome P450-mediated C-oxidation to 1-nitropyren-3-ol and other isomers. This process is influenced by factors like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) treatment, which alters the metabolism and formation of different metabolites (Silvers et al., 1997).

Role in Mutagenic Activity

The mutagenicity of 1-nitropyren-3-ol and related compounds has been investigated, showing that these compounds exhibit mutagenic properties in Salmonella typhimurium strains. This indicates the involvement of both nitroreduction and ring oxidation in the mutagenic activity of 1-nitropyrene (El-Bayoumy & Hecht, 1983).

Metabolic Activation and Cytochrome P450

Studies on human liver microsomes have identified cytochrome P450 3A4 as responsible for the C-oxidative metabolism of 1-nitropyrene, leading to the formation of 1-nitropyren-3-ol. This indicates a potential species difference in metabolism between humans and rodents, highlighting the role of specific cytochromes in the metabolism process (Silvers et al., 1992).

Carcinogenicity Studies

Carcinogenicity studies involving 1-nitropyrene and its metabolites, including 1-nitropyren-3-ol, have been conducted to assess their potential as human carcinogens. These studies are crucial in understanding the health risks associated with exposure to environmental pollutants like diesel exhaust (Ohgaki et al., 1982).

DNA Binding and Mutagenic Potential

The oxidative microsomal metabolism of 1-nitropyrene and the binding of its oxidized metabolites, such as 1-nitropyren-3-ol, to DNA have been studied. These findings are significant in evaluating the mutagenic and carcinogenic potential of these compounds (Djurić et al., 1986).

Role in Environmental Monitoring

1-Nitropyrene, and by extension its metabolites like 1-nitropyren-3-ol, serve as markers for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust. They are used in environmental monitoring and risk assessment due to their prevalence in air pollutants and potential health hazards (IARC, 2020).

Future Directions

More research is needed to fully understand the properties and effects of 1-Nitropyrene-3-ol. For instance, studies could focus on its metabolic mechanism by human CYPs and formation of toxic metabolites . Additionally, the potential for biological remediation of 1-Nitropyrene in soil could be explored .

properties

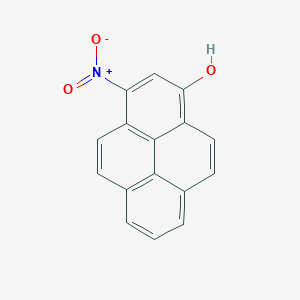

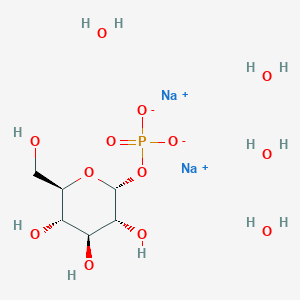

IUPAC Name |

3-nitropyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-8-13(17(19)20)11-6-4-9-2-1-3-10-5-7-12(14)16(11)15(9)10/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPFGCIYLAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235754 | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86674-49-9 | |

| Record name | 3-Hydroxy-1-nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86674-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropyrene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme is primarily responsible for the formation of 1-nitropyrene-3-ol in rabbit liver?

A1: The study demonstrates that cytochrome P450 form 6 (CYP450 form 6) plays a major role in the generation of this compound. When rabbit liver microsomes were incubated with 1-nitropyrene in the presence of purified CYP450 form 6, 54% of the resulting metabolites were identified as this compound. []

Q2: Are there other metabolic pathways for 1-nitropyrene besides the formation of this compound?

A2: Yes, the research indicates that 1-nitropyrene is metabolized into various other compounds. For instance, cytochrome P450 form 3b primarily produces 1-nitropyren-6-ol and 1-nitropyren-8-ol. Furthermore, both form 2 and form 3b can produce dihydrodiols in the K-region of 1-nitropyrene, while forms 3c and 6 do not. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

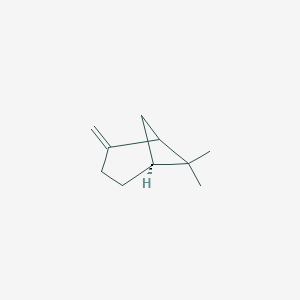

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)